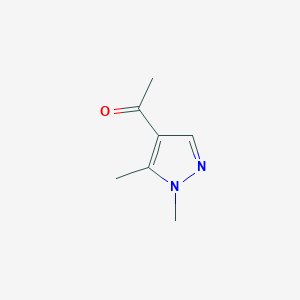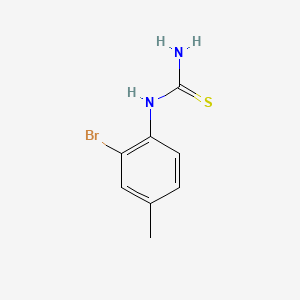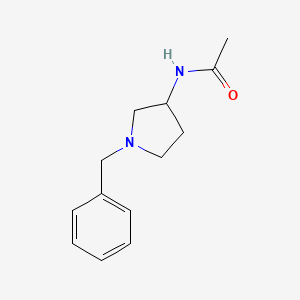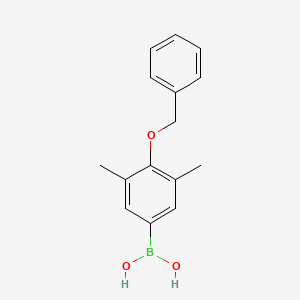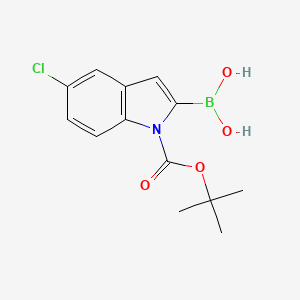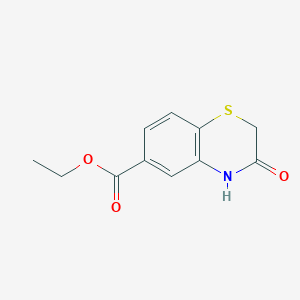
2-Bromo-4-methoxyphenylacetic acid
Übersicht
Beschreibung
2-Bromo-4-methoxyphenylacetic acid (BMPA) is a synthetic organic compound with a wide range of applications in the field of chemistry. It is a brominated derivative of phenylacetic acid, with an additional methoxy group at the fourth carbon. BMPA has been used as a reagent in a variety of organic syntheses, and it has also been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metabolism Studies
2-Bromo-4-methoxyphenylacetic acid has been identified as a metabolite in various studies. For instance, Kanamori et al. (2002) found it as a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, suggesting two metabolic pathways involving deamination and subsequent reduction or oxidation (Kanamori et al., 2002). Chen Erlian (2009) also identified it as a metabolite in rat urine, indicating N-acetylation and deamination as part of the metabolic pathways of 2C-B (Chen Erlian, 2009).
Drug Metabolism Analysis
Kanamori et al. (2013) analyzed 2C-B users' urine and found 4-bromo-2,5-dimethoxyphenylacetic acid as the most abundant metabolite, accounting for 73% of detected metabolites. This finding emphasizes the role of monoamine oxidase in the metabolism of 2C-B in humans (Kanamori et al., 2013).
Chemical Synthesis
Guzei et al. (2010) discussed the synthesis of a structurally similar compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid. They detailed its molecular structure and the influence of bromine as an electron-withdrawing atom (Guzei et al., 2010). Zhao et al. (2004) isolated bromophenol derivatives from the red alga Rhodomela confervoides, including 3-bromo-5-hydroxy-4-methoxyphenylacetic acid, highlighting the natural occurrence and potential bioactivity of related compounds (Zhao et al., 2004).
Catalytic Applications
Wu and Lee (2001) studied the reaction of 4-methoxyphenylacetic acid with n-bromobutane, utilizing triphase catalysis. This research provides insights into the catalytic activity involving similar compounds (Wu and Lee, 2001).
Biochemistry and Pharmacology
Sharman (1963) developed a fluorimetric method for estimating homovanillic acid, a structurally related compound to 4-methoxyphenylacetic acid. This work contributes to understanding the biochemistry and pharmacology of similar compounds (Sharman, 1963).
Safety and Hazards
2-Bromo-4-methoxyphenylacetic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and taking off contaminated clothing and washing before reuse .
Wirkmechanismus
Mode of Action
It is known that the compound can cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-4-methoxyphenylacetic acid are currently unknown
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-methoxyphenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for specific enzymes, influencing their activity. For instance, it may interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, this compound may bind to proteins and other biomolecules, altering their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, it may influence cell signaling pathways by modulating the activity of key signaling molecules. For example, it could affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Additionally, this compound may induce oxidative stress in cells, leading to changes in cellular redox status and activation of stress response pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of enzymes involved in the detoxification of xenobiotics, leading to an accumulation of toxic intermediates. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no observable effects, while at higher doses, it may induce toxic or adverse effects. For example, high doses of this compound may cause liver and kidney damage, as well as alterations in blood biochemistry. Threshold effects may also be observed, where a specific dosage level triggers a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to the metabolism of aromatic compounds. It may be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated or demethylated metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, the compound may be transported across cell membranes by organic anion transporters or bind to serum albumin in the bloodstream. These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
Eigenschaften
IUPAC Name |
2-(2-bromo-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-7-3-2-6(4-9(11)12)8(10)5-7/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQELSBAAFMYSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398264 | |
| Record name | 2-Bromo-4-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66916-99-2 | |
| Record name | 2-Bromo-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66916-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methoxyphenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)
